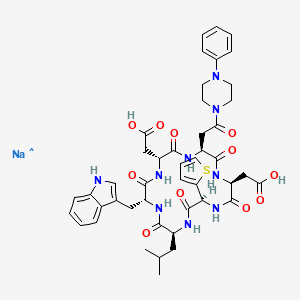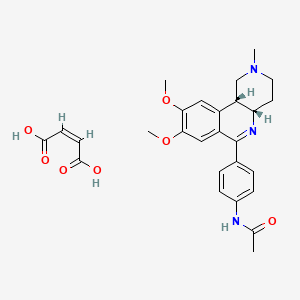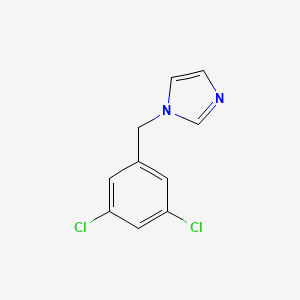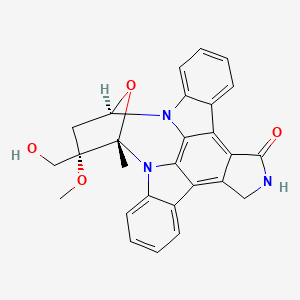![molecular formula C44H70N6O9 B10837671 1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)
1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BILD-733 is a small molecule drug initially developed by Boehringer Ingelheim International GmbH. It is a peptidomimetic inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. BILD-733 was primarily investigated for its potential to treat infections caused by the herpes simplex virus .
Preparation Methods
The synthesis of BILD-733 involves the use of peptidomimetic chemistry, which mimics the structure of peptides to inhibit specific enzymes. The exact synthetic routes and reaction conditions for BILD-733 are proprietary and not publicly disclosed. general methods for synthesizing peptidomimetic inhibitors typically involve solid-phase peptide synthesis (SPPS) and solution-phase synthesis, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
BILD-733 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a peptidomimetic inhibitor, BILD-733 serves as a model compound for studying enzyme inhibition and drug design.
Biology: BILD-733 is used to investigate the role of ribonucleotide reductase in DNA synthesis and viral replication.
Medicine: BILD-733 was explored as a potential antiviral agent against herpes simplex virus infections.
Mechanism of Action
BILD-733 exerts its effects by inhibiting ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. By mimicking the C-terminal amino acids of the ribonucleotide reductase R2 subunit, BILD-733 prevents the association of the R1 and R2 subunits, thereby inhibiting the enzyme’s activity. This inhibition disrupts DNA synthesis and viral replication .
Comparison with Similar Compounds
BILD-733 is unique among ribonucleotide reductase inhibitors due to its peptidomimetic structure. Similar compounds include:
Hydroxyurea: A non-peptidomimetic inhibitor of ribonucleotide reductase used in the treatment of certain cancers and sickle cell disease.
Triapine: Another ribonucleotide reductase inhibitor with a different chemical structure, investigated for its potential in cancer therapy.
Gemcitabine: A nucleoside analog that inhibits ribonucleotide reductase and is used as a chemotherapeutic agent.
BILD-733’s uniqueness lies in its specific peptidomimetic design, which allows it to mimic the natural substrate of the enzyme and achieve selective inhibition .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C44H70N6O9 |
|---|---|
Molecular Weight |
827.1 g/mol |
IUPAC Name |
1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C44H70N6O9/c1-28(2)34(49(9)32(52)20-19-29-17-11-10-12-18-29)38(55)47-35(43(6,7)8)39(56)46-31(25-33(53)50-23-15-16-24-50)37(54)48-36(44(41(58)59)21-13-14-22-44)40(57)45-30(27-51)26-42(3,4)5/h10-12,17-18,28,30-31,34-36,51H,13-16,19-27H2,1-9H3,(H,45,57)(H,46,56)(H,47,55)(H,48,54)(H,58,59)/t30-,31-,34-,35?,36?/m0/s1 |
InChI Key |
KEQHTXSUCBEFIM-FYILKPIWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C(=O)N[C@@H](CC(=O)N1CCCC1)C(=O)NC(C(=O)N[C@@H](CC(C)(C)C)CO)C2(CCCC2)C(=O)O)C(C)(C)C)N(C)C(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(=O)NC(CC(=O)N1CCCC1)C(=O)NC(C(=O)NC(CC(C)(C)C)CO)C2(CCCC2)C(=O)O)C(C)(C)C)N(C)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)
![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)
![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)

![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)

![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)

![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)
